molecular formula C27H42O8 B1245137 Herkesterone

Herkesterone

Cat. No.: B1245137
M. Wt: 494.6 g/mol
InChI Key: IPPARPMLJLUMNP-DDKGYFRNSA-N
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Description

Herkesterone is a novel ecdysteroid first isolated from Serratula wolffii (Asteraceae) in 2006 . Structurally, it features a unique 7,9(11)-dien-6-one backbone, distinguishing it from typical ecdysteroids like 20-hydroxyecdysone . Its identification relied on advanced spectroscopic techniques, including UV and NMR, which confirmed the conjugated diene system and hydroxylation patterns .

Properties

Molecular Formula

C27H42O8

Molecular Weight

494.6 g/mol

IUPAC Name

(2S,3R,5S,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3S)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,12,15,16,17-octahydrocyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H42O8/c1-22(2,32)9-8-20(30)25(5,33)19-7-11-26(34)16-12-21(31)27(35)14-18(29)17(28)13-24(27,4)15(16)6-10-23(19,26)3/h6,12,17-20,28-30,32-35H,7-11,13-14H2,1-5H3/t17-,18+,19-,20-,23+,24+,25+,26+,27+/m0/s1

InChI Key

IPPARPMLJLUMNP-DDKGYFRNSA-N

Isomeric SMILES

C[C@]12CC=C3C(=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)[C@@]1(CC[C@@H]2[C@](C)([C@H](CCC(C)(C)O)O)O)O

Canonical SMILES

CC12CC=C3C(=CC(=O)C4(C3(CC(C(C4)O)O)C)O)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O

Synonyms

herkesterone

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

25-Hydroxydacryhainansterone
  • Source : Co-occurs with Herkesterone in S. wolffii .
  • Structural Features : Shares a hydroxyl group at C-25 but lacks the 7,9(11)-dien-6-one system.
  • Analytical Challenges : Overlaps with this compound in RP-HPLC chromatograms at 245 nm, requiring first-derivative spectral analysis for differentiation .
20-Hydroxyecdysone
  • Source : Ubiquitous in plants and arthropods.
  • Structural Features : Contains a 2,3-dien-6-one core with hydroxyl groups at C-2, C-3, and C-20.
  • Functional Implications : The absence of a 7,9(11) diene in 20-hydroxyecdysone reduces its polarity compared to this compound, influencing extraction efficiency and receptor binding .
Ponasterone A
  • Source : Found in Podocarpus species.
  • Structural Features : Similar to 20-hydroxyecdysone but with a C-24/C-25 epoxide group.

Analytical and Functional Comparisons

Table 1: Structural and Functional Properties
Compound Core Structure Key Functional Groups UV λmax (nm) Source
This compound 7,9(11)-dien-6-one C-11 hydroxyl 298 Serratula wolffii
25-Hydroxydacryhainansterone Standard ecdysteroid C-25 hydroxyl 245 → 298 (shift) Serratula wolffii
20-Hydroxyecdysone 2,3-dien-6-one C-2, C-3, C-20 hydroxyls 242 Widespread in plants
Ponasterone A 2,3-dien-6-one C-24/C-25 epoxide 245 Podocarpus spp.
Table 2: Analytical Challenges and Solutions
Compound Chromatographic Method Key Findings Reference
This compound RP-HPLC (C18 column) Peak resolution optimized at 298 nm; co-elution with 25-hydroxydacryhainansterone at 245 nm .
25-Hydroxydacryhainansterone RP-HPLC Requires spectral deconvolution via first-derivative curves to resolve overlapping peaks .
20-Hydroxyecdysone RP-HPLC/UV Baseline separation achieved using gradient elution with methanol/water .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Herkesterone
Reactant of Route 2
Herkesterone

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